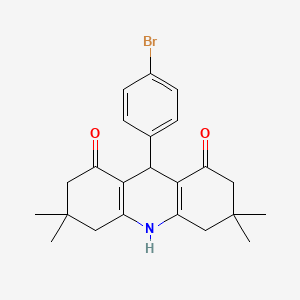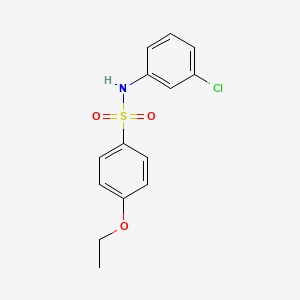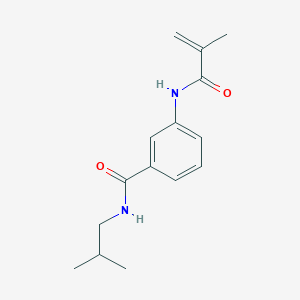![molecular formula C14H11BrClNO B5718292 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone CAS No. 2816-87-7](/img/structure/B5718292.png)
1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone often involves multi-step synthetic routes that leverage the unique reactivity of bromo and chloro substituents. A notable method includes the facile synthesis of enantiomerically pure compounds starting from halogenated precursors, highlighting the role of crystallization in achieving high enantiomeric purities (Zhang et al., 2014). This process is characterized by its scalability and ability to produce compounds with unambiguously determined absolute configurations.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone has been elucidated through techniques such as X-ray crystallography, revealing detailed information about their hydrogen-bonding patterns and geometric configurations (Balderson et al., 2007). These studies provide insights into the stabilizing interactions within the crystals, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical behavior of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone derivatives involves a range of reactions that are central to synthetic organic chemistry. For instance, the pyrolysis of related compounds has been investigated to understand their stability and potential degradation products under heat, which is relevant for both synthetic applications and safety considerations (Texter et al., 2018).
Physical Properties Analysis
Investigations into the physical properties of compounds structurally related to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone, including their vibrational and structural observations, provide valuable information on their stability, phase behavior, and intermolecular interactions. Molecular docking studies have also been utilized to predict the biological activity of these compounds, offering a bridge between their physical properties and potential applications (Parveen S et al., 2016).
Chemical Properties Analysis
The reactivity and chemical properties of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone derivatives are influenced by their functional groups and structural framework. Research has explored their condensation reactions, highlighting the formation of heterocycles and the role of different catalysts and conditions in directing the outcome of these transformations (Moskvina et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-chloroanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRRSJPCKIXCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358100 |
Source


|
| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |
CAS RN |
2816-87-7 |
Source


|
| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

